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molecular formula C7H9NO2S B1296731 Ethyl 4-methylthiazole-2-carboxylate CAS No. 7210-73-3

Ethyl 4-methylthiazole-2-carboxylate

Cat. No. B1296731
M. Wt: 171.22 g/mol
InChI Key: YJWKNFZGGQBYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501946B2

Procedure details

A solution of ethyl 4-methyl-1,3-thiazole-2-carboxylate (I120) (208 mg, 1.215 mmol) in ethanol (6.028 ml) was stirred at room temperature under an atmosphere of argon. Hydrazine (0.046 ml, 1.458 mmol) was added and the solution was heated to reflux for 18 hours. The solution was cooled to room temperature and then the solvent was removed under reduced pressure to give a pale yellow coloured solid of desired product in 115 mg.
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
6.028 mL
Type
solvent
Reaction Step One
Quantity
0.046 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([C:7]([O:9]CC)=O)[S:5][CH:6]=1.[NH2:12][NH2:13]>C(O)C>[CH3:1][C:2]1[N:3]=[C:4]([C:7]([NH:12][NH2:13])=[O:9])[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
208 mg
Type
reactant
Smiles
CC=1N=C(SC1)C(=O)OCC
Name
Quantity
6.028 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.046 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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